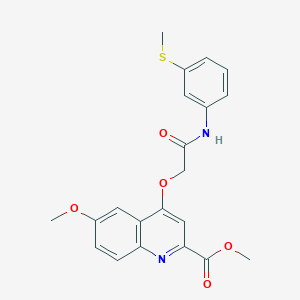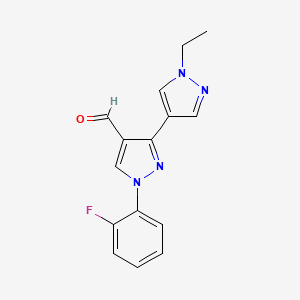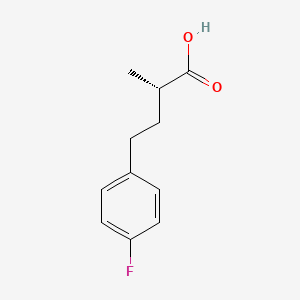![molecular formula C20H19ClN6 B2875561 N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 894193-87-4](/img/structure/B2875561.png)
N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities . They are composed of a pyrazole ring fused with a pyrimidine ring. The specific substituents on this compound, including the 2-chlorobenzyl and 2-methylphenyl groups, may confer unique properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazole and pyrimidine rings, with the various substituents attached. Techniques like NMR spectroscopy would typically be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolopyrimidines can undergo various reactions at the different positions on the rings .科学的研究の応用
Structural and Hydrogen Bonding Studies
The molecular structure and hydrogen bonding characteristics of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including variants similar to the compound , have been extensively studied. These compounds exhibit significant variation in their crystalline forms, demonstrating diverse hydrogen bonding patterns that range from two-dimensional sheets to three-dimensional frameworks. Such structural versatility is critical for designing new materials with tailored properties, such as increased stability and specific interaction capabilities (Trilleras et al., 2008).
Synthesis Under Eco-Friendly Conditions
Research into the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound has shown high yields and eco-friendly processes. These methods provide an efficient pathway to generate various derivatives of pyrazolo[3,4-d]pyrimidines, demonstrating the compound's flexibility in chemical synthesis and potential applications in developing new pharmaceuticals and materials (Al‐Zaydi, 2009).
Antimicrobial Applications
Derivatives of pyrazolo[3,4-d]pyrimidine have been evaluated for their antimicrobial properties. Compounds incorporating the pyrazolo[3,4-d]pyrimidine structure have shown promising results as antimicrobial additives in surface coatings and printing inks, suggesting their potential use in preventing microbial growth on various surfaces (El‐Wahab et al., 2015).
Adenosine Receptor Affinity
The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its affinity towards adenosine receptors, which are critical targets in drug development for various neurological and cardiovascular diseases. Studies have shown that specific substitutions on the pyrazolo[3,4-d]pyrimidine core can significantly influence its activity at adenosine receptors, highlighting its potential in therapeutic applications (Harden et al., 1991).
作用機序
将来の方向性
特性
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6/c1-13-7-3-6-10-17(13)24-18-15-12-23-27(2)19(15)26-20(25-18)22-11-14-8-4-5-9-16(14)21/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLVDCOEHPAHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
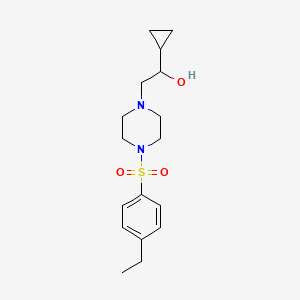
![Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2875481.png)
![N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2875483.png)
![2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2875484.png)
![4-(2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2875485.png)
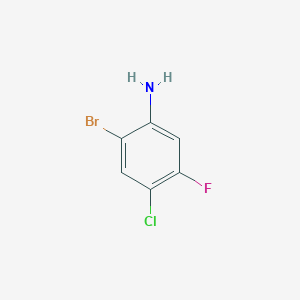
![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one](/img/structure/B2875492.png)
![(2Z)-2-{[3-(propan-2-yl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2875493.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2875494.png)
![2-(4-bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2875495.png)

